molecular formula C22H18ClN3O4S B284507 N-(2-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-(2-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B284507
M. Wt: 455.9 g/mol
InChI Key: RPQBQNPISHSRFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide, also known as CMPD-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2007 by researchers at the University of Dundee, and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

N-(2-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide inhibits protein kinases by binding to the ATP-binding site of the enzyme. This prevents the kinase from phosphorylating its target proteins, which are involved in cell growth and survival. Inhibition of these proteins leads to the suppression of cancer cell growth and the induction of apoptosis. This compound has also been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with the synthesis of mycolic acids, which are essential components of the bacterial cell wall.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. In Mycobacterium tuberculosis, this compound inhibits the synthesis of mycolic acids, which leads to the disruption of the bacterial cell wall and ultimately, cell death. In addition, this compound has been shown to inhibit the growth of several other bacterial species, including Staphylococcus aureus and Escherichia coli.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of this compound in lab experiments. It is a potent inhibitor of several protein kinases, which can lead to off-target effects. In addition, its efficacy and toxicity in vivo have not been fully characterized, which limits its potential as a therapeutic agent.

Future Directions

There are several future directions for the study of N-(2-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide. One area of research is the development of more potent and selective inhibitors of protein kinases. Another area of research is the characterization of the efficacy and toxicity of this compound in vivo, which will be necessary for its development as a therapeutic agent. Finally, the potential use of this compound in the treatment of other diseases, such as bacterial infections, should be explored.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide involves a multi-step process that begins with the reaction of 2-chlorobenzonitrile with 2-aminothiophenol to form the intermediate 2-(2-chlorophenylthio)benzonitrile. This intermediate is then reacted with 3,4-dimethoxybenzaldehyde and ammonium acetate to form the final product, this compound. The synthesis of this compound has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

N-(2-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit several protein kinases, including PIM1, PIM2, and PIM3, which are involved in cell growth and survival. Inhibition of these kinases has been linked to the suppression of cancer cell growth and the induction of apoptosis. This compound has also been shown to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis, making it a potential candidate for the development of new tuberculosis treatments.

Properties

Molecular Formula

C22H18ClN3O4S

Molecular Weight

455.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide

InChI

InChI=1S/C22H18ClN3O4S/c1-29-17-8-7-13(9-18(17)30-2)14-11-31-21-20(14)22(28)26(12-24-21)10-19(27)25-16-6-4-3-5-15(16)23/h3-9,11-12H,10H2,1-2H3,(H,25,27)

InChI Key

RPQBQNPISHSRFB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.